H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH
Description
Structure and Composition: This peptide is a synthetic oligomer composed of racemic (DL) amino acids, with the sequence: Pyroglutamic acid (Pyr)-Leucine (Leu)-Tyrosine (Tyr)-Glutamic acid (Glu)-Asparagine (Asn)-Lysine (Lys)-Proline (Pro)-Arginine (Arg)-Arginine (Arg)-Proline (Pro)-Tyrosine (Tyr). The DL configuration indicates a 1:1 mixture of D- and L-stereoisomers for each residue, conferring resistance to enzymatic degradation compared to natural L-amino acid peptides .
Properties
IUPAC Name |
5-[[4-amino-1-[[6-amino-1-[2-[[1-[[1-[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKXAMPVUPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N19O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) as the Core Methodology
Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing complex peptides like H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key advantages include:
- Automation compatibility : Enables precise control over coupling cycles.
- High-yield intermediates : Unreacted residues are removed via filtration.
- Orthogonal protection schemes : Mitigate side reactions during elongation.
Resin Selection and Initial Loading
The choice of resin critically impacts synthesis efficiency. Wang or 2-chlorotrityl chloride (CTC) resins are preferred for acid-sensitive peptides. For example, CTC resin was utilized in Route B of a related neurotensin analog synthesis, enabling mild cleavage with hexafluoroisopropanol (HFIP) while retaining side-chain protections.
Stepwise SPPS Procedure
Coupling Reactions
Activation of Fmoc-protected amino acids employs uronium salts like HBTU or HATU, with DIPEA as a base. Arginine and lysine residues require dual protection (e.g., Pmc or Mtt groups) to prevent guanidino/amino group interference. Coupling efficiency is monitored via Kaiser tests, with repeated cycles for problematic residues.
Table 1: Representative Coupling Conditions for Challenging Residues
| Amino Acid | Activator | Solvent | Coupling Time | Efficiency |
|---|---|---|---|---|
| Arginine | HATU | DMF | 2 hours | 85–90% |
| Glutamic Acid | HBTU | NMP | 1.5 hours | 92–95% |
| Asparagine | PyClock | DCM | 3 hours | 78–82% |
Alternative Synthetic Routes and Their Outcomes
Route A vs. Route B in Backbone Assembly
A comparative study on cyclic neurotensin analogs revealed that shifting the peptide register (Route B) improved purity from 71.3% to 98.2% compared to conventional assembly (Route A). For the target linear peptide, analogous route optimization could involve:
- N-terminal pyroglutamate pre-loading : Reduces racemization risks during elongation.
- C-terminal tyrosine anchoring : Facilitates mild cleavage conditions.
Table 2: Impact of Synthetic Route on Product Quality
| Parameter | Route A | Route B |
|---|---|---|
| Purity after HPLC | 71.3% | 98.2% |
| Cyclization Yield | 62% | 89% |
| Biological Activity | <4 pKi | 5.83 pKi |
Cleavage and Global Deprotection
Final cleavage from CTC resin uses HFIP/DCM (3:7 v/v), preserving acid-labile groups. Subsequent global deprotection employs TFA cocktails with scavengers (e.g., TIPS, water) to remove side-chain protections like Boc and tert-butyl esters. Critical considerations include:
- Temperature control : 0–4°C minimizes tyrosine bromination.
- Scavenger ratios : 2.5% TIPS/2.5% water optimal for preventing carbocation side reactions.
Purification and Analytical Characterization
Industrial-Scale Production Challenges
Cost vs. Yield Optimization
Bulk SPPS reduces per-unit costs but requires:
- Automated synthesizers : 24-hour reaction monitoring.
- In-line analytics : Real-time UV monitoring of coupling efficiency.
Green Chemistry Considerations
Solvent recovery systems for DMF and NMP reduce environmental impact. Recent advances in microwave-assisted SPPS cut reaction times by 40% without compromising yield.
Chemical Reactions Analysis
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized peptides.
Reduction: Reducing agents like sodium borohydride can be used to reduce disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, leading to modified peptides.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Preparation Methods
The synthesis of H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of peptide chains through sequential coupling of protected amino acids, followed by deprotection steps to yield the final product.
Chemistry
- Model Peptide Studies : this compound serves as a model for studying peptide synthesis techniques and modifications, including post-translational modifications such as glycosylation and phosphorylation .
Biology
- Neuropeptide Signaling : Research indicates that this tridecapeptide is involved in hypothalamic functions, influencing neuropeptide signaling pathways that regulate physiological processes such as appetite and stress responses .
- Neurobiology : The compound has been shown to exhibit significant biological activity, particularly in neurobiology and cardiovascular regulation, mimicking the effects of neurotensin in various animal models .
Medicine
- Therapeutic Potential : Investigations into its therapeutic applications suggest potential uses in treating neurological disorders and hormonal imbalances. The compound has been linked to inducing hypotension and stimulating contractions in smooth muscle tissues .
- Drug Development : this compound is being explored for its role in developing peptide-based drugs and diagnostic tools due to its biological activity and specificity .
Case Studies
Several studies have highlighted the applications of H-DL-Pyr...OH:
- Hypotensive Effects : Research demonstrated that this peptide induces hypotension in rat models, indicating its potential for managing blood pressure-related conditions .
- Smooth Muscle Contraction : Studies showed stimulation of contraction in guinea pig ileum and rat uterus, suggesting implications for reproductive health and gastrointestinal function .
- Neurotransmitter Role : Evidence supports its function as both a peripheral and central nervous system neurotransmitter, contributing to various neural processes .
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH involves binding to specific receptors in the hypothalamus, leading to the activation of intracellular signaling pathways. These pathways can influence various physiological processes, including hormone release, appetite regulation, and stress response.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₆₄H₁₀₀N₁₈O₂₀ (approximated from individual residues).
- Molecular Weight: ~1,600 g/mol (calculated from component amino acids).
- Functional Groups : Free carboxylic acid (-OH) at the C-terminus; side chains include charged (Arg, Lys, Glu), polar (Asn, Tyr), and rigid (Pro) residues.
Comparison with Structurally Similar Compounds
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH
Differences :
- Sequence Extension : Contains additional DL-xiIle (likely a typographical error for isoleucine) and DL-Leu residues at the C-terminus.
- Molecular Weight : ~1,800 g/mol (higher due to extended sequence).
- Functional Impact : The extended hydrophobic tail (Ile/Leu) may enhance membrane permeability or alter aggregation properties compared to the shorter parent compound .
L-Amino Acid Analog (Hypothetical)
Differences :
- Stereochemistry: Composed exclusively of L-amino acids, mimicking natural peptides.
- Stability : More susceptible to protease degradation than the DL-form.
- Biological Activity : Likely exhibits higher receptor-binding affinity due to compatibility with natural protein-folding pathways.
DL-Proline-Containing Peptides
Example : H-DL-Pro-OH (DL-Proline)
- Molecular Weight : 115.13 g/mol .
- Role in Peptides : Proline introduces structural rigidity, disrupting α-helix and β-sheet formation. In the target compound, dual Pro residues (positions 7 and 10) may create kinks, affecting tertiary structure and interaction with targets like p53 (see Section 3) .
Link to p53 Gene Polymorphisms
- Proline and Arginine Residues: The peptide’s Pro and Arg content aligns with studies on p53 gene polymorphisms (e.g., Pro72Arg), where Pro/Pro genotypes correlate with elevated cancer risk (esophageal/lung cancer: OR = 2.12–2.30) .
Comparative Physicochemical Properties
Biological Activity
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH is a synthetic tridecapeptide that exhibits significant biological activity, particularly in neurobiology and cardiovascular regulation. This compound is a variant of neurotensin, which is known to play critical roles in various physiological processes.
Chemical Structure and Properties
This peptide consists of the following amino acids arranged in a specific sequence:
- Pyr : Pyrrolidine
- Leu : Leucine
- Tyr : Tyrosine
- Glu : Glutamic Acid
- Asn : Asparagine
- Lys : Lysine
- Pro : Proline
- Arg : Arginine
The presence of both D and L forms of the amino acids contributes to the peptide's unique properties, potentially influencing its stability and interaction with biological systems.
Cardiovascular Effects
Research indicates that this compound can induce hypotension in animal models, specifically in rats. This effect is attributed to its action on neuropeptide receptors, which mediate vascular responses. The peptide has been shown to stimulate vasodilation, leading to decreased blood pressure .
Neuroprotective Properties
The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been implicated in the modulation of neurotransmitter release and may protect against neuronal death induced by oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuropeptides play a crucial role in maintaining neuronal health .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Binding : The peptide binds to specific neuropeptide receptors, influencing signaling pathways involved in pain perception, mood regulation, and cardiovascular function.
- Modulation of Ion Channels : It may affect ion channels that regulate neuronal excitability and neurotransmitter release.
- Antioxidant Activity : The peptide has shown potential antioxidant properties, helping to mitigate oxidative damage in neuronal tissues.
Case Studies
- Hypotensive Response in Rats :
- Neuroprotective Effects :
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
